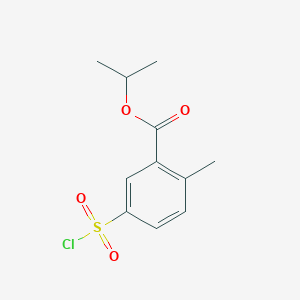

Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate

Description

Properties

IUPAC Name |

propan-2-yl 5-chlorosulfonyl-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4S/c1-7(2)16-11(13)10-6-9(17(12,14)15)5-4-8(10)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNXCCKCBNTZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Sulfonyl Chlorination Method (Industrial-Scale)

A highly efficient and industrially viable method involves a one-pot diazotization and sulfonyl chlorination sequence, as detailed in Chinese patent CN101786972A. This method is notable for its simplicity, high yield (>70%), and cost-effectiveness.

Diazotization:

2-amino-3-methylbenzoate (an amino-substituted precursor) is dissolved in acetic acid with concentrated hydrochloric acid at low temperatures (-10°C to 5°C). Sodium nitrite solution is added dropwise to form the diazonium salt.Sulfonyl Chlorination:

The diazonium solution is then reacted with sulfur dioxide gas in the presence of acetic acid at 10°C to 25°C. Cupric chloride is used as a catalyst to facilitate the sulfonylation and chlorination steps.Isolation:

The reaction mixture is extracted with dichloromethane, washed, dried, and solvent is removed to yield this compound with a melting point of 115-116°C and yield around 78%.

Reaction Conditions Summary Table:

| Parameter | Conditions |

|---|---|

| Diazotization temperature | -10°C to 5°C |

| Solvent | Acetic acid |

| Reagents for diazotization | 2-amino-3-methylbenzoate, NaNO2, HCl |

| Sulfur dioxide feeding rate | 200 g over 8 hours |

| Sulfonyl chlorination temperature | 10°C to 25°C |

| Catalyst | Cupric chloride (8 g) |

| Extraction solvent | Dichloromethane |

| Yield | ~78% |

| Melting point | 115-116°C |

This method is advantageous due to its single-step sulfonyl chlorination from the diazonium intermediate, high yield, and use of inexpensive, readily available raw materials. It is suitable for scale-up and industrial production.

Multi-Step Sulfonylation via Dimethyl Sulfide Route (Less Efficient)

An earlier method reported in US patent literature involves a three-step process starting from 2-hydroxy-3-methyl methyl benzoate:

- Reaction with potassium hydroxide and methyl alcohol, followed by addition of dimethyl sulfide and urea chloride.

- Rearrangement in orthodichlorobenzene at reflux.

- Chlorination with chlorine in water, followed by extraction and crystallization.

This method suffers from complexity, lower overall yield (~52%), and use of costly reagents such as dimethyl sulfide, limiting its industrial applicability.

Alternative Synthetic Routes Involving Saccharin Derivatives (Research Context)

Some research has explored the synthesis of related sulfonyl chlorides via intermediates such as saccharin derivatives, involving lithiation, sulfur dioxide insertion, and chlorination steps. For example, a sequence involving reaction of N,N-diethylcarbamyl chloride with lithium salts of substituted benzene derivatives, followed by sulfur dioxide and chlorination, has been reported. However, these methods are more complex and tailored for specific derivative synthesis rather than direct preparation of this compound.

Comparative Analysis of Preparation Methods

| Feature | Diazotization-Sulfonyl Chlorination | Multi-Step Dimethyl Sulfide Route | Saccharin Derivative Route |

|---|---|---|---|

| Number of Steps | 1 (two reactions in one pot) | 3 | Multiple |

| Yield | ~78% | ≤52% | Variable |

| Reaction Temperature | Low to moderate (-10°C to 25°C) | Room temperature to reflux | Variable |

| Raw Material Cost | Low | High (dimethyl sulfide expensive) | Moderate to high |

| Industrial Suitability | High | Low | Low |

| Complexity | Simple | Complex | Complex |

Research Findings and Notes

- The diazotization-sulfonyl chlorination method is preferred for industrial synthesis due to its operational simplicity and high yield.

- Control of temperature during diazotization is critical to avoid side reactions and decomposition of the diazonium intermediate.

- The presence of copper chloride catalyst enhances the sulfonylation efficiency.

- The use of acetic acid as solvent provides a suitable medium for both diazotization and sulfonyl chlorination.

- Sulfur dioxide gas must be carefully fed to maintain reaction control and maximize conversion.

- Post-reaction extraction and purification steps are essential to isolate the pure chlorosulfonyl product with the desired melting point and purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Potassium permanganate

Major Products Formed

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Sulfonate Derivatives: Formed from substitution reactions with alcohols.

Carboxylic Acids: Formed from oxidation of the methyl group.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate serves as a versatile reagent in organic synthesis. It is utilized for the introduction of sulfonyl groups into various organic compounds, which can enhance their reactivity and biological activity. The chlorosulfonyl group is particularly useful for forming sulfonamides and other derivatives that are critical in medicinal chemistry.

Synthesis of Complex Molecules

The compound can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its ability to act as an electrophilic sulfur source allows for the development of novel compounds with unique properties. For instance, it can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by amines or alcohols, leading to the formation of sulfonamide derivatives .

Pharmaceutical Applications

Drug Development

In pharmaceutical research, this compound has been investigated for its potential as an intermediate in the synthesis of biologically active compounds. The sulfonamide derivatives formed from this compound have shown promise in treating various diseases due to their antibacterial and anti-inflammatory properties. For example, sulfonamides are widely used as antibiotics and have applications in treating bacterial infections .

Biological Activity

Studies indicate that compounds derived from this compound exhibit significant biological activity, making them candidates for further exploration in drug discovery programs. The structural modifications facilitated by this compound can lead to enhanced pharmacological profiles .

Material Sciences

Polymer Chemistry

In material sciences, this compound can be used as a building block for synthesizing functional polymers. The incorporation of sulfonyl groups into polymer backbones can impart desirable properties such as improved thermal stability and solubility characteristics. These polymers find applications in coatings, adhesives, and other industrial materials .

Catalysis

The compound may also serve as a catalyst or catalyst precursor in various chemical reactions, particularly those involving electrophilic aromatic substitutions. Its ability to stabilize reactive intermediates can enhance reaction rates and selectivity, making it valuable in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate involves the reactivity of its chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules or other chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key attributes of the target compound with structurally related sulfonyl chlorides and benzoate derivatives:

Key Observations:

- Aromatic System Differences : The target compound’s benzene ring contrasts with pyrazole, indazole, and thiophene systems in analogues. Electron-withdrawing substituents (e.g., ClSO₂) on benzene enhance electrophilicity compared to heterocyclic systems .

- Ester Group Impact : The isopropyl ester in the target compound increases steric bulk and lipophilicity compared to methyl or propoxy esters (e.g., in ’s compound), influencing solubility and bioavailability .

- Reactivity : The chlorosulfonyl group’s reactivity is modulated by adjacent substituents. For example, the 2-methyl group in the target compound may sterically hinder nucleophilic attack at the sulfonyl chloride, whereas bromine in pyrazole/indazole analogues directs reactivity to specific ring positions .

Electronic and Crystallographic Properties

- Hydrogen Bonding : The chlorosulfonyl group can act as a hydrogen-bond acceptor, influencing crystal packing. However, the 2-methyl group may disrupt planar stacking, contrasting with ’s compound, where weak C–H⋯O interactions dominate .

- Computational Insights: Tools like Multiwfn () enable comparative analysis of electron density and electrostatic potentials. For instance, the ClSO₂ group in the target compound likely creates a more electron-deficient aromatic ring than acetyl or bromo substituents, affecting regioselectivity in further reactions .

Stability and Handling

- Moisture Sensitivity : Sulfonyl chlorides, including the target compound, are prone to hydrolysis. Storage under anhydrous conditions is critical, unlike acetylated derivatives (e.g., ’s compound), which are more stable .

Biological Activity

Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article reviews its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula . The presence of a chlorosulfonyl group enhances its reactivity and potential interactions with various biological targets. Its structure suggests that it may act as an electrophile, capable of forming covalent bonds with nucleophilic sites in biological molecules.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Notably, it has been investigated for its role as an inhibitor of Rho kinase (ROCK), which is involved in various cellular processes including smooth muscle contraction, cell proliferation, and migration.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Rho Kinase Inhibition : Research indicates that this compound effectively inhibits Rho kinase activity. This inhibition leads to decreased vasoconstriction and has potential therapeutic applications in treating conditions like hypertension and urinary incontinence .

- Cytotoxicity Studies : In vitro studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, it was found to induce apoptosis in SH-SY5Y neuroblastoma cells through the activation of caspases, suggesting a mechanism involving programmed cell death .

- Soluble Epoxide Hydrolase (sEH) Inhibition : The compound has also been evaluated for its inhibitory effects on sEH, an enzyme linked to pain-related disorders. Its ability to inhibit this enzyme may provide insights into its potential use as an analgesic agent .

Table 2: Cytotoxicity Data

Q & A

Q. Optimization Tips :

- Use stoichiometric excess of chlorosulfonic acid (1.2–1.5 equiv) to ensure complete sulfonation .

- For esterification, employ Dean-Stark traps to remove water and shift equilibrium.

- Purify via silica gel chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Q. Methodological Answer :

- FT-IR : Confirm sulfonyl chloride (S=O asymmetric stretch: 1360–1400 cm⁻¹; symmetric stretch: 1160–1180 cm⁻¹) and ester carbonyl (C=O: ~1720 cm⁻¹) .

- NMR :

- ¹H NMR : Isopropyl protons as a septet (~5.0 ppm) and methyl group at C2 as a singlet (~2.6 ppm).

- ¹³C NMR : Ester carbonyl at ~165 ppm; sulfonyl chloride carbon at ~55 ppm.

- Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ matching exact mass (calculated: 290.035 g/mol; experimental tolerance <3 ppm) .

- X-ray Crystallography : Use SHELX for structure refinement. Prioritize low-temperature data collection to mitigate thermal motion artifacts .

Advanced: How do steric and electronic effects of the isopropyl and chlorosulfonyl groups influence reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

- Steric Effects : The isopropyl group at the ester moiety creates steric hindrance, reducing accessibility for nucleophiles (e.g., amines). Use bulky base additives (e.g., DIPEA) to deprotonate intermediates and enhance reaction rates .

- Electronic Effects : The electron-withdrawing chlorosulfonyl group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. DFT studies (e.g., Multiwfn) reveal localized LUMO regions at the sulfonyl chloride, guiding site selectivity .

- Experimental Validation : Compare kinetic data (e.g., pseudo-first-order rates) with computed transition-state energies to validate electronic effects .

Advanced: What computational methods can predict crystalline packing and noncovalent interactions, and how do these interactions affect physical properties?

Q. Methodological Answer :

- Crystal Packing Prediction : Use Mercury or Materials Studio with force-field methods (e.g., Dreiding) to model packing. SHELX-refined structures provide initial coordinates for simulations .

- Noncovalent Interaction Analysis :

- Impact on Solubility : Strong π-π stacking (evident in NCI plots) reduces solubility in apolar solvents, necessitating polar aprotic solvents (e.g., DMF) for reactions .

Basic: What are the critical considerations for handling and storing this compound to maintain its stability?

Q. Methodological Answer :

- Moisture Sensitivity : The sulfonyl chloride group hydrolyzes readily. Store under anhydrous conditions (argon/vacuum) with molecular sieves.

- Temperature : Keep at –20°C to retard decomposition.

- Safety : Use fume hoods and PPE (gloves, goggles) due to lachrymatory and corrosive hazards. Refer to SDS guidelines for chlorosulfonyl compounds (e.g., handling protocols in ).

Advanced: How can quantum chemical calculations (e.g., DFT) investigate reaction mechanisms involving this compound as a sulfonating agent?

Q. Methodological Answer :

- Mechanistic Modeling :

- Optimize geometries of reactants, transition states, and products at the B3LYP/6-311+G(d,p) level.

- Calculate activation energies (ΔG‡) for sulfonamide formation with amines.

- Electron Localization : Use Multiwfn to map Electron Localization Function (ELF) and identify nucleophilic/electrophilic regions .

- Validation : Compare computed IR frequencies (e.g., S=O stretches) with experimental FT-IR data to confirm intermediate structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.